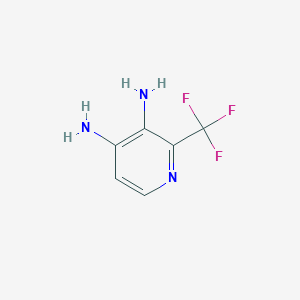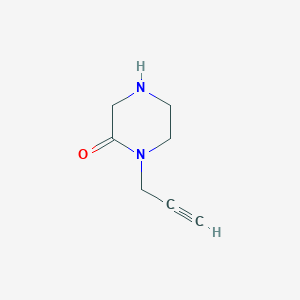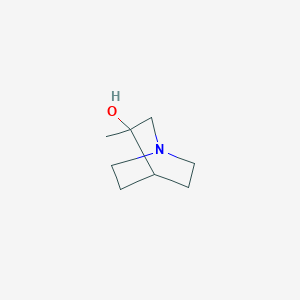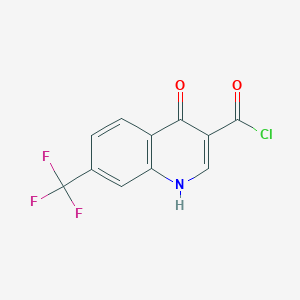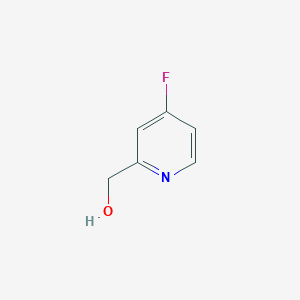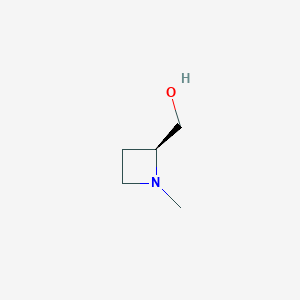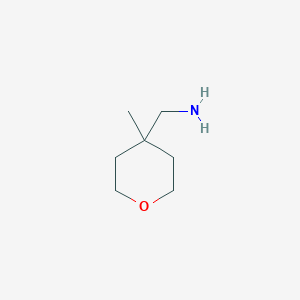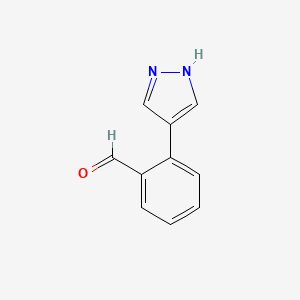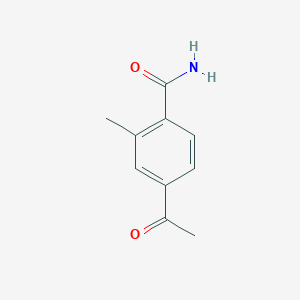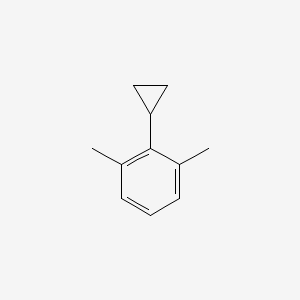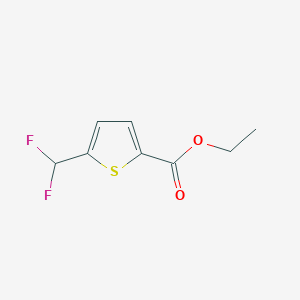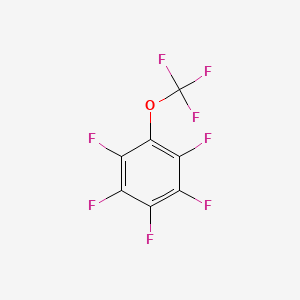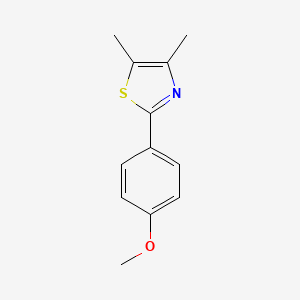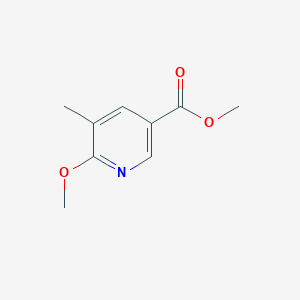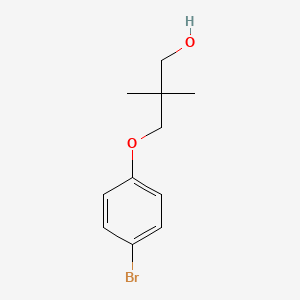
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol
Übersicht
Beschreibung
The compound “3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol” is likely an organic compound that contains a bromophenoxy group attached to a dimethylpropanol group. The presence of the bromine atom suggests that it might be involved in various organic reactions as a leaving group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For example, a bromophenoxy group can be introduced to a molecule via the Ullmann coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a bromophenoxy group attached to a dimethylpropanol group. The bromophenoxy group is a phenyl ring with a bromine atom and an oxygen atom attached, and the dimethylpropanol group is a three-carbon chain with two methyl groups and a hydroxyl group .Chemical Reactions Analysis
The bromine atom in the bromophenoxy group could potentially be involved in various organic reactions as a leaving group . The hydroxyl group in the dimethylpropanol group could also participate in reactions, such as esterification or etherification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially affect its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A key aspect of the research on 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol and its derivatives involves synthesis and characterization. For instance, studies have explored the synthesis of structurally similar compounds and their characterization using techniques like NMR and IR spectroscopy. This includes research on compounds like 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one and 1-ferrocenyl-2,2-dimethylpropan-1-ol, showcasing the diverse chemical reactions and structural analyses involved in this field (Demopoulos, Nicolaou, & Zika, 2003) (Li, Ferguson, Glidewell, & Zakaria, 1994).
Chemical Reactions and Mechanisms
- Research also delves into understanding the chemical reactions and mechanisms involving compounds similar to 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol. For example, studies on the reactions of 2,2-dimethylpropan-1-ol with various halides have provided insights into the formation of isomerically and optically pure alkyl halides, highlighting the complexity of chemical reactions and the potential for producing specific isomeric compounds (Hudson, 1968).
Organocatalysis and Reaction Mechanisms
- In the realm of organocatalysis, research has been conducted on derivatives of 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol-like compounds, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol. These studies involve synthesizing and understanding the catalytic mechanisms of these compounds in reactions like the asymmetric Michael addition, shedding light on the potential for these compounds in catalysis (Yan-fang, 2008).
Molecular Interactions and Bonding
- Investigations into molecular interactions and bonding are also a significant part of the research. For instance, studies on the hydrogen bonding in ferrocene derivatives, like 1-ferrocenyl-2,2-dimethylpropan-1-ol, offer insights into the molecular structures and bonding patterns, which are crucial for understanding the properties and applications of these compounds (Li et al., 1994).
Environmental and Biological Studies
- Finally, some studies have focused on the synthesis of specific isomers of compounds similar to 3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol for environmental and biological studies. This includes synthesizing nonylphenol isomers for research on endocrine disruption, emphasizing the environmental and biological relevance of these compounds (Boehme et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenoxy)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,7-13)8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOVWZIGVBVUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)-2,2-dimethylpropan-1-ol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

